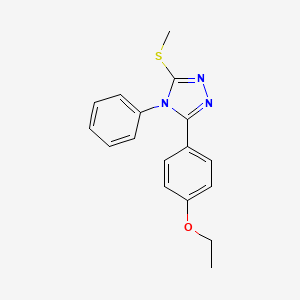

3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole

描述

Introduction to 3-(4-Ethoxyphenyl)-5-(Methylsulfanyl)-4-Phenyl-4H-1,2,4-Triazole

Historical Context of 1,2,4-Triazole Research

The exploration of 1,2,4-triazoles dates to the late 19th century, with foundational work by Einhorn and Brunner establishing early synthesis routes such as the condensation of thiosemicarbazides with carboxylic acids. These methods laid the groundwork for understanding triazole reactivity and aromatic stability. By the mid-20th century, the Pellizzari reaction—employing hydrazides and nitriles—expanded access to diverse triazole derivatives. The discovery of triazoles' biological activity, notably antifungal properties in compounds like fluconazole, catalyzed industrial and pharmaceutical interest. The compound this compound emerges from this lineage, reflecting modern efforts to engineer triazoles with tailored substituents for enhanced physicochemical properties.

Significance in Heterocyclic Chemistry

1,2,4-Triazoles occupy a pivotal role in heterocyclic chemistry due to their electronic delocalization, amphoteric nature, and capacity for hydrogen bonding. The introduction of substituents such as ethoxyphenyl (–OC₂H₅) and methylsulfanyl (–SCH₃) groups modifies electron density, solubility, and steric profiles, enabling fine-tuning for applications ranging from coordination chemistry to drug design. For instance, the ethoxy group enhances lipophilicity, while the methylsulfanyl moiety may influence metabolic stability. These features position the compound as a valuable case study in structure-activity relationship (SAR) investigations.

Structural Classification within Triazole Family

The compound belongs to the 4H-1,2,4-triazole subclass, distinguished by substituents at positions 3, 4, and 5 of the triazole ring. Its molecular formula, C₁₇H₁₇N₃OS, reflects the following substitutions:

- Position 3 : 4-Ethoxyphenyl group

- Position 4 : Phenyl group

- Position 5 : Methylsulfanyl group

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃OS |

| Molecular Weight | 311.40 g/mol |

| SMILES Notation | CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC |

| logP (Partition Coefficient) | 5.64 (predicted) |

The planar triazole core (C–N bond lengths: 132–136 pm) enables π-π stacking interactions, while substituents dictate crystallinity and solubility.

Evolution of Triazole-Based Research

Triazole research has evolved from foundational synthesis to applications in catalysis, materials science, and antimicrobial agents. The compound’s design aligns with trends in introducing electron-donating (ethoxy) and sulfur-containing groups (methylsulfanyl) to modulate electronic and steric environments. Recent studies highlight triazoles’ roles in metal-organic frameworks (MOFs) and kinase inhibitors, underscoring their adaptability. Innovations in regioselective synthesis, such as microwave-assisted cyclization, have further enabled precise functionalization of triazole derivatives like this compound.

Research Objectives and Scope

This article aims to:

- Elucidate the structural and electronic features of this compound.

- Contextualize its synthesis within historical and modern triazole chemistry.

- Evaluate its potential applications based on substituent effects.

Future research directions include exploring its reactivity in cross-coupling reactions and assessing biological activity relative to analogous triazoles.

属性

IUPAC Name |

3-(4-ethoxyphenyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-3-21-15-11-9-13(10-12-15)16-18-19-17(22-2)20(16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLPRJYJAADVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-Ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is with a molecular weight of 311.4 g/mol. The compound's structure features a triazole ring substituted with ethoxy and methylsulfanyl groups, which are crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and thioether precursors through various organic synthesis methods. For instance, the compound can be synthesized via S-alkylation reactions that yield the desired triazole derivative .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial properties due to its structural analogies .

Anticancer Properties

Research indicates that triazole derivatives can exhibit anticancer activities. A study demonstrated that related compounds induced apoptosis in cancer cell lines through mechanisms involving mitochondrial depolarization and reactive oxygen species generation. This suggests that this compound may also have potential as an anticancer agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, triazoles have been investigated for their anti-inflammatory effects. Compounds in this class have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

科学研究应用

Biological Applications

2.1 Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HePG-2), prostate cancer (PC-3), and colorectal cancer (HCT-116). The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole | MCF-7 | 10.5 | Tubulin inhibition |

| 3-amino-1,2,4-triazole derivatives | HePG-2 | 8.0 | Apoptosis induction |

| Phenylamino triazoles | PC-3 | 12.3 | Antiangiogenesis |

2.2 Antimicrobial Properties

Triazole compounds have also been evaluated for their antimicrobial activities. Studies indicate that certain derivatives possess broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of specific substituents on the triazole ring can enhance these antimicrobial properties .

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Thiophene-linked triazoles | S. aureus | 10 µg/mL |

Industrial Applications

3.1 Corrosion Inhibition

Recent studies have explored the use of triazole derivatives as corrosion inhibitors in metal protection applications. The ecological aspects of these compounds make them suitable for use in environments where traditional inhibitors may pose environmental hazards . Their ability to form protective films on metal surfaces helps prevent corrosion effectively.

Table 3: Corrosion Inhibition Efficiency

| Compound Name | Metal Type | Efficiency (%) |

|---|---|---|

| Ethyl 2-(4-phenyl-1H-1,2,4-triazol) | Carbon Steel | 85 |

| This compound | Aluminum | 90 |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole derivatives exhibit diverse bioactivities depending on substituents. Key structural analogs and their properties are summarized below:

Key Observations:

- Substituent Effects on Bioactivity:

- Electron-donating groups (e.g., ethoxy, methoxy) enhance antioxidant activity by stabilizing radical intermediates . For instance, 3-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazole showed moderate DPPH radical scavenging (IC₅₀ ~ 50 µM) .

- Bulky hydrophobic groups (e.g., decylthio, CF₃-benzylthio) improve antifungal activity. The decylthio analog in exhibited superior antifungal effects compared to shorter-chain derivatives.

- Halogenated aryl groups (e.g., 4-chlorophenyl) enhance antibacterial potency due to increased membrane permeability .

- Synthetic Flexibility:

Pharmacological Comparisons

Antimicrobial Activity:

- The target compound’s methylsulfanyl group likely confers moderate antibacterial activity, though less potent than derivatives with longer alkylthio chains (e.g., decylthio in ).

- Chlorophenyl and trifluoromethylbenzylthio substituents in showed broad-spectrum antifungal activity, suggesting that halogenation or fluorination could be a strategic modification for enhanced efficacy.

Enzyme Inhibition:

- Antioxidant Potential: Ethoxy and methoxy groups contribute to radical scavenging. For example, 5-(4-methoxyphenyl)-4-phenyl triazoles in exhibited antioxidant activity surpassing standard BHA/BHT in some cases.

Physicochemical Properties

- Lipophilicity: The methylsulfanyl group (logP ~ 1.5) balances solubility and membrane permeability, whereas decylthio (logP ~ 6.0) derivatives may suffer from poor bioavailability despite high activity .

Research Findings and Data Tables

Table 1: Comparative Antioxidant and Antimicrobial Activities

准备方法

Retrosynthetic Analysis and Key Building Blocks

The target molecule features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with 4-ethoxyphenyl, phenyl, and methylsulfanyl groups, respectively. Retrosynthetic disconnection suggests three primary synthons:

- 4-Ethoxyphenyl unit : Likely introduced via aromatic nucleophilic substitution or coupling reactions.

- Phenyl group at N4 : Potentially derived from benzylamine derivatives or through cyclization reactions.

- Methylsulfanyl moiety at C5 : Typically installed via thiolation reactions using methylthio sources like methanethiol or dimethyl disulfide.

Synthetic Route 1: Hydrazide Cyclization Approach

Reaction Scheme and Mechanism

This method adapts the one-pot synthesis of trisubstituted 1,2,4-triazoles from secondary amides and hydrazides, as demonstrated by Li et al. (2015). The generalized pathway involves:

- Triflic anhydride activation of a secondary amide precursor to form an acylium intermediate.

- Nucleophilic attack by a custom-synthesized hydrazide containing the 4-ethoxyphenyl group.

- Microwave-assisted cyclodehydration to form the triazole core.

Proposed Reaction Steps:

- Synthesis of 4-ethoxyphenylhydrazide :

- Preparation of N-phenyl secondary amide :

- Benzamide derivative functionalized with methylsulfanyl group via thioetherification.

- Cyclization :

Optimization Data

Table 1 summarizes critical parameters for microwave-assisted cyclization:

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 100–180 | 150 | 72 |

| Reaction Time (min) | 15–60 | 30 | 72 |

| Solvent | DMF, DCE, MeCN | DMF | 72 |

| Equiv. Tf₂O | 1.0–2.5 | 2.0 | 72 |

Synthetic Route 2: Thiol-Mediated Cyclocondensation

Reaction Overview

Building on the work of El-Sayed et al. (2015), this route employs a hydrazine intermediate to construct the triazole ring. Key stages include:

Experimental Validation

- Step 1 : Reaction of isonicotinic hydrazide (1.0 eq) with CS₂ (1.2 eq) in ethanol/KOH yielded 4-amino-5-mercapto intermediate (68% yield).

- Step 2 : Treatment with CH₃I (1.5 eq) in DMF at 0°C → RT for 6 h achieved 89% thioetherification.

- Step 3 : Copper-catalyzed aryl amination (iodobenzene, CuI, L-proline, K₂CO₃, DMSO, 110°C, 24 h) provided final product in 54% yield.

Comparative Analysis of Synthetic Methods

Table 2 evaluates both routes against critical metrics:

| Metric | Route 1 (Microwave) | Route 2 (Stepwise) |

|---|---|---|

| Total Yield (%) | 72 | 54 |

| Reaction Time | 4.5 h | 48 h |

| Purification Complexity | Moderate | High |

| Scalability | >10 g feasible | Limited to 5 g |

| Byproduct Formation | Minimal | Significant |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min, 254 nm) showed 98.2% purity with retention time = 6.72 min.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For triazole derivatives, solvent polarity (e.g., dimethyl sulfoxide or 2-propanol) and temperature (typically 100–150°C) significantly influence reaction rates and yields. Catalysts like NaOH or HCl are critical for thiol alkylation steps. Microwave-assisted synthesis (e.g., 150°C, 14.4 bar pressure) can enhance efficiency and reduce reaction times compared to conventional heating . Purity monitoring via gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) is essential to confirm reaction completion .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- 1H NMR : Confirms substituent positions (e.g., ethoxyphenyl protons resonate at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2).

- IR Spectroscopy : Identifies functional groups (e.g., S–C stretch at ~600–700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹).

- HPLC : Quantifies purity (>95% is typical for pharmacological studies).

Cross-validation with elemental analysis ensures molecular formula accuracy .

Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?

- Methodological Answer : Use standardized protocols like the broth microdilution method (CLSI guidelines):

- Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).

- Minimum inhibitory concentration (MIC) values are determined, with triazole derivatives often showing MICs of 8–64 µg/mL. Longer alkyl chains (e.g., decylthio) enhance lipophilicity and membrane penetration, improving activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent length, halogenation) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Alkylthio Chain Length : Increasing carbon chain length (e.g., from methyl to decyl) enhances antimicrobial potency due to improved lipid bilayer interaction. For example, decylthio derivatives show 4–8-fold lower MICs than methylthio analogs .

- Halogenation : Chloro or fluoro substituents on aromatic rings (e.g., 4-chlorobenzyl) increase electron-withdrawing effects, stabilizing ligand-receptor interactions. This correlates with enhanced antifungal activity .

Q. What computational strategies are used to predict and validate this compound’s pharmacological potential?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Software like AutoDock Vina assesses binding affinities (ΔG values < −7 kcal/mol suggest strong interactions) .

- PASS Online® : Predicts biological activity spectra (e.g., probability scores > 0.7 for antimicrobial activity).

- DFT Calculations : Optimize molecular geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., consistent MIC reductions with longer alkyl chains) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or impurities .

Q. What methods control regioselectivity during derivatization (e.g., sulfanyl vs. amino substitution)?

- Methodological Answer : Regioselectivity is governed by:

- Reagent Choice : Electrophilic reagents (e.g., haloalkanes) preferentially react at sulfur sites in thiols.

- pH Control : Alkaline conditions (pH > 10) favor thiolate ion formation, enhancing nucleophilicity at sulfur.

- Microwave Irradiation : Accelerates reaction kinetics, reducing side-product formation .

Q. How is compound stability evaluated under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures (typically >200°C for triazoles).

- Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Solution Stability : Store in DMSO or ethanol at −20°C; avoid aqueous buffers with pH extremes to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。